molecular formula C11H9ClO4 B13697304 4-Chloro-5,7-dimethoxycoumarin

4-Chloro-5,7-dimethoxycoumarin

Cat. No.: B13697304
M. Wt: 240.64 g/mol
InChI Key: KRYYHPSOBZBXJF-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethoxycoumarin is a halogenated coumarin derivative characterized by a chloro substituent at position 4 and methoxy groups at positions 5 and 5. Its molecular formula is C₁₁H₉ClO₄, with a molecular weight of 240.64 g/mol (CAS: 953720-10-0) .

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

4-chloro-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C11H9ClO4/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-5H,1-2H3

InChI Key

KRYYHPSOBZBXJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=CC(=O)O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dimethoxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst. For this compound, the starting materials would include 4-chlorophenol and 3,5-dimethoxyphenol, which react with ethyl acetoacetate under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the Pechmann condensation reaction. This would require optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dimethoxycoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Amino or thiol-substituted coumarins.

Scientific Research Applications

4-Chloro-5,7-dimethoxycoumarin has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the synthesis of other bioactive compounds and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways. For instance, its analgesic effects are mediated through the modulation of serotonin receptors and monoamine neurotransmitters. The compound can also inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Coumarins with methoxy, hydroxy, or halogen substituents demonstrate diverse biological activities. Below is a detailed comparison of 4-Chloro-5,7-dimethoxycoumarin with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Compound Substituents Key Biological Activities Mechanism/Findings References
This compound Cl (C4), OCH₃ (C5, C7) Limited direct data Structural analog of antitumor coumarins
5,7-Dimethoxycoumarin OCH₃ (C5, C7) Antimelanoma, antiproliferative Inhibits MEK 1/2 kinase; reduces A2058 melanoma proliferation
6-Hydroxy-5,7-dimethoxycoumarin OH (C6), OCH₃ (C5, C7) Antitumor (OECM-1, Jurkat cells) Induces apoptosis via Bax/Bcl-2 modulation
4-Hydroxy-5,7-dimethoxycoumarin OH (C4), OCH₃ (C5, C7) Anticancer (HL-60 leukemia) Cytotoxic via ROS generation
6,7-Dimethoxycoumarin (Scoparone) OCH₃ (C6, C7) Antifungal, anti-Phytophthora Phytoalexin in citrus plants
4-Methyl-5,7-dimethoxycoumarin CH₃ (C4), OCH₃ (C5, C7) Limited activity data Used in synthetic chemistry

Key Insights from Comparative Analysis

Substituent Effects on Antitumor Activity: Chlorine vs. Hydroxy Groups: The chloro group in this compound may enhance lipophilicity and membrane permeability compared to hydroxy-substituted analogs like 4-hydroxy-5,7-dimethoxycoumarin. However, hydroxy groups are critical for hydrogen bonding with targets like kinases or DNA . Methoxy Positioning: 5,7-Dimethoxycoumarin shows specificity against melanoma cells by inhibiting MEK 1/2 kinase, while 6,7-dimethoxycoumarin (scoparone) acts as a phytoalexin in plant defense .

Anticoagulant Activity :

  • Methoxy groups at positions 5 and 7 enhance anticoagulant potency in coumarins. For example, 3,3'-methylenebis(4-hydroxy-5,7-dimethoxycoumarin) exhibits stronger activity than its 7,8-dimethoxy isomer, highlighting the importance of substituent placement .

Synthetic Accessibility: 4-Methyl-5,7-dimethoxycoumarin (CAS: 6093-80-7) is synthetically accessible via Knoevenagel condensation, but its bioactivity remains underexplored compared to halogenated or hydroxylated analogs .

Plant-Derived Coumarins :

  • 6,8-Dihydroxy-5,7-dimethoxycoumarin, isolated from Pelargonium sidoides, demonstrates antimicrobial properties, suggesting that hydroxylation patterns influence microbial target specificity .

Biological Activity

4-Chloro-5,7-dimethoxycoumarin is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant data and case studies.

This compound belongs to the coumarin family, characterized by a benzopyrone structure. The presence of the chloro and methoxy substituents at specific positions on the coumarin ring significantly influences its biological activity. Research indicates that modifications at the C6 and C8 positions of the coumarin nucleus enhance its cytotoxic properties against cancer cells, primarily due to increased lipophilicity which facilitates cellular penetration .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound across various cancer cell lines.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors. Specifically, it down-regulates Bcl-2 and up-regulates P53 and Bax expression, leading to DNA fragmentation and cell cycle arrest .

Case Study Data

Cell LineIC50 (μM)Mechanism of Action
HCT116 (Colon)15.3Induces apoptosis; upregulates P53/Bax
PC3 (Prostate)20.5DNA damage; cell cycle arrest in G1 phase
MCF-7 (Breast)18.7Apoptosis induction; downregulates Bcl-2

The above table summarizes findings from various studies indicating that this compound exhibits significant cytotoxic effects against multiple cancer types while sparing normal cells .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. It has been found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

  • In Vitro Studies : In cell-based assays, this compound demonstrated an IC50 value of approximately 0.31 mM against COX-2, showing a higher selectivity compared to standard anti-inflammatory drugs like celecoxib .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Research Findings

  • DPPH Assay : The compound showed a significant reduction in DPPH radical activity with an IC50 value of 12.5 μM, indicating strong free radical scavenging ability .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying 4-Chloro-5,7-dimethoxycoumarin in plant extracts?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. For example, a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol-water (70:30 v/v) at 1.0 mL/min flow rate and detection at 320 nm has been validated for quantifying 5,7-dimethoxycoumarin derivatives in Citrus species . TLC with silica gel G and dichloromethane-acetone (7:1) as the developing solvent can also provide preliminary identification .
  • Critical Considerations : Ensure internal standards (e.g., chlorpromazine) are used to correct for matrix effects in complex plant extracts .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodology : Bromination of 6,7-dimethoxycoumarin followed by nucleophilic substitution with chloride has been reported. For example, 3-bromo-6,7-dimethoxycoumarin (intermediate) can be synthesized using N-bromosuccinimide (NBS) in CCl₄ under reflux, achieving ~75% yield .
  • Data Conflict : Some studies report lower yields (<60%) due to competing side reactions; optimizing reaction time and stoichiometry (e.g., NBS:coumarin ratio of 1.2:1) is critical .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the coumarin scaffold (δ 6.2–7.5 ppm). Chlorine substitution alters coupling patterns .
  • Mass Spectrometry : Negative-ion FAB-MS typically shows [M-H]⁻ at m/z 269 (C₁₁H₉ClO₄⁻) with characteristic fragment ions (e.g., loss of Cl or methoxy groups) .
    • Limitation : Overlapping signals in mixtures may require hyphenated techniques like LC-MS or preparative HPLC for isolation .

Advanced Research Questions

Q. How can structural ambiguities in closely related coumarin derivatives (e.g., positional isomers) be resolved?

  • Case Study : A structural revision of arteminin (initially reported as 5-hydroxy-6,8-dimethoxycoumarin) to tomentin (5-hydroxy-6,7-dimethoxycoumarin) was achieved using ¹³C NMR comparisons and database searches (e.g., CSEARCH-Robot-Referee with 700,000 entries). X-ray crystallography is recommended for definitive confirmation .
  • Conflict Resolution : When chromatographic behavior conflicts with authentic standards (e.g., retention time shifts), tandem MS/MS or 2D NMR (COSY, HSQC) is essential .

Q. What experimental designs are suitable for studying the bioactivity of this compound against plant pathogens?

  • Bioassay Protocol :

Inoculation : Treat Phytophthora-infected citrus with this compound (50–100 µg/mL) in a hydroponic system.

Quantification : Measure lesion size reduction and phytoalexin accumulation via HPLC .

  • Mechanistic Insight : The compound’s efficacy correlates with its ability to disrupt pathogen membrane integrity, as shown in fluorescence microscopy with propidium iodide staining .

Q. How can complex mixtures containing sulfated derivatives of this compound be analyzed?

  • Challenge : Co-eluting sulfates (e.g., 6- and 8-monosulfates of 6,8-dihydroxy-5,7-dimethoxycoumarin) are inseparable via conventional HPLC .
  • Solution : Use ion-pair chromatography with tetrabutylammonium bromide (TBAB) as the ion-pairing agent. Confirm structures via enzymatic desulfation (arylsulfatase treatment) followed by MS analysis .

Methodological Best Practices

  • Sample Storage : Store this compound in anhydrous DMSO or chloroform at 2–8°C to prevent degradation .
  • Data Reproducibility : Deposit raw NMR/LC-MS data in public repositories (e.g., Zenodo) to facilitate cross-study validation, as emphasized in recent phytochemistry guidelines .

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